Org-24598

説明

特性

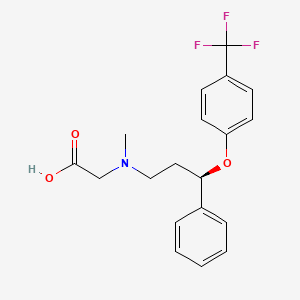

IUPAC Name |

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWQAWBTWNPFPW-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Org-24598: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this key neurotransmitter. This elevation of synaptic glycine has profound modulatory effects on glutamatergic neurotransmission, primarily through its action as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: GlyT1 Inhibition

The primary molecular target of this compound is the glycine transporter 1 (GlyT1), a sodium and chloride-dependent transporter responsible for clearing glycine from the synaptic space. By inhibiting GlyT1, this compound enhances glycinergic tone, leading to increased activation of glycine-dependent receptors.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

| Target | Assay | Value | Reference |

| GlyT1b (glial isoform) | IC₅₀ | 6.9 nM | [1] |

| GlyT1 | Ki (inhibition of [³H]CHIBA-3007 binding) | 16.9 nM | |

| GlyT2, Adrenoceptors, Dopamine receptors, 5-HT receptors, Noradrenaline transporter, Dopamine transporter, 5-HT transporter, GABA transporter | pIC₅₀ | < 4 | [1] |

Table 1: Potency and Selectivity of this compound

Signaling Pathways

The increased availability of synaptic glycine due to GlyT1 inhibition by this compound initiates a cascade of downstream signaling events, primarily through the modulation of NMDA receptors.

Modulation of NMDA Receptor Function

Glycine is an obligatory co-agonist for the activation of NMDA receptors. By increasing glycine levels, this compound potentiates NMDA receptor function. This is particularly relevant in conditions of NMDA receptor hypofunction, which has been implicated in the pathophysiology of schizophrenia and cognitive deficits associated with alcohol withdrawal.

During ethanol withdrawal, an upregulation of NMDA receptor subunits, such as GluN1 and GluN2B, is observed, contributing to neuronal hyperexcitability and cognitive deficits. This compound has been shown to normalize the expression of these subunits, potentially through the activation of downstream signaling pathways that regulate protein expression and trafficking. This modulation of NMDA receptor activity is also crucial for its effects on synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

Interaction with the Dopaminergic System

This compound has also been shown to influence the dopaminergic system, particularly in the nucleus accumbens, a key brain region involved in reward and addiction. Studies have demonstrated that this compound can increase basal dopamine levels in the nucleus accumbens. This effect is thought to be mediated, at least in part, by the modulation of inhibitory glycine receptors on GABAergic interneurons, which in turn disinhibit dopaminergic neurons. Furthermore, this compound has been observed to reduce the ethanol-induced dopamine response in the nucleus accumbens, suggesting a potential mechanism for its anti-addictive properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vivo Microdialysis for Glycine and Dopamine Measurement in Rats

This protocol is designed to measure extracellular levels of glycine and dopamine in the nucleus accumbens of freely moving rats following administration of this compound.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize male Wistar rats with an appropriate anesthetic (e.g., isoflurane).

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula (CMA 12) targeting the nucleus accumbens.

-

Allow a recovery period of at least 5 days post-surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

Allow for a stabilization period of at least 60 minutes.

-

Collect baseline dialysate samples (e.g., every 20 minutes for 60 minutes).

-

Administer this compound (e.g., intraperitoneally) or vehicle.

-

Continue to collect dialysate samples for at least 120 minutes post-injection.

3. Neurochemical Analysis:

-

Analyze the dialysate samples for glycine and dopamine concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection for dopamine and fluorescence detection for glycine (after derivatization with o-phthaldialdehyde).

-

Quantify the concentrations by comparing peak heights or areas to those of external standards.

-

Express the results as a percentage of the mean baseline concentration.

Novel Object Recognition (NOR) Task in Rats

The NOR task assesses recognition memory and is sensitive to the cognitive-enhancing effects of compounds like this compound.

1. Habituation:

-

On day 1, individually place each rat in an open-field arena (e.g., 50 x 50 x 40 cm) for 10 minutes to allow for familiarization with the environment.

2. Familiarization (T1):

-

On day 2, place two identical objects in the arena.

-

Place the rat in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5 minutes).

-

The time spent exploring each object is recorded. Exploration is defined as the rat's nose being directed at the object at a distance of ≤ 2 cm.

3. Test (T2):

-

After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

-

This compound or vehicle is typically administered before the familiarization or test phase.

4. Data Analysis:

-

Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

Barnes Maze Task in Rats

The Barnes maze is a test of spatial learning and memory that is dependent on hippocampal function.

1. Habituation:

-

On day 1, place the rat in the center of the Barnes maze (a circular platform with holes around the perimeter, one of which leads to an escape box) under a start box for 30 seconds.

-

Gently guide the rat to the escape hole and allow it to enter the escape box.

-

Allow the rat to remain in the escape box for 2 minutes.

2. Acquisition Training:

-

Conduct training trials for 4 consecutive days (e.g., 2 trials per day with an inter-trial interval of 15 minutes).

-

For each trial, place the rat in the center of the maze under the start box.

-

After 10 seconds, remove the start box and turn on an aversive stimulus (e.g., bright light and/or white noise).

-

Allow the rat to explore the maze and find the escape hole for a maximum of 3 minutes.

-

If the rat does not find the escape hole within 3 minutes, gently guide it to the hole.

-

Once the rat is in the escape box, turn off the aversive stimulus and allow it to remain there for 1 minute.

-

Record the latency to find the escape hole and the number of errors (pokes into incorrect holes).

3. Probe Trial:

-

On day 6, remove the escape box and place the rat on the maze for 90 seconds.

-

Record the time spent in the target quadrant (the quadrant that previously contained the escape hole).

-

This compound or vehicle is typically administered before each training session or before the probe trial.

4. Data Analysis:

-

Analyze the latency and number of errors during the acquisition phase to assess learning.

-

Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.

Conclusion

This compound is a highly selective and potent GlyT1 inhibitor that enhances synaptic glycine levels, leading to the modulation of NMDA receptor function and the dopaminergic system. Its ability to normalize NMDA receptor subunit expression and restore cognitive function in preclinical models of ethanol withdrawal highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors in the context of neuropsychiatric and neurodegenerative disorders. The intricate signaling pathways affected by this compound offer multiple avenues for further research and drug development.

References

In-Depth Technical Guide to the Function of Org-24598

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-24598 is a potent and highly selective inhibitor of the glial glycine transporter 1 (GlyT1), specifically the GlyT1b isoform. Its primary function is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. This modulation of glycinergic neurotransmission has significant implications for the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist. By enhancing NMDA receptor activity, this compound has demonstrated pro-cognitive effects and potential therapeutic utility in neurological and psychiatric disorders characterized by NMDA receptor hypofunction. This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound exerts its biological effects through the selective inhibition of GlyT1b, a sodium and chloride-dependent transporter predominantly expressed on glial cells surrounding synapses. By blocking this transporter, this compound effectively increases the concentration of glycine in the synaptic space.[1] Glycine is a mandatory co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be activated.[1] Consequently, the elevation of synaptic glycine levels by this compound potentiates NMDA receptor-mediated neurotransmission.[1] This enhancement of NMDA receptor function is the primary mechanism through which this compound influences neuronal activity and synaptic plasticity.

Signaling Pathway of this compound Action

The downstream effects of this compound are intrinsically linked to the signaling cascade initiated by NMDA receptor activation. Upon co-agonist binding and subsequent channel opening, there is an influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This influx of Ca²⁺ triggers a cascade of intracellular signaling events, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway. Ultimately, these pathways can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity, learning, and memory.[2][3][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency, affinity, and selectivity of this compound.

| Parameter | Value | Target | Reference |

| IC₅₀ | 6.9 nM | Glial Glycine Transporter 1b (GlyT1b) | [5][6] |

| Kd | 16.8 ± 2.2 nM | Glycine Transporter 1 (GlyT1) | [7] |

Table 1: Potency and Affinity of this compound

| Target | Activity | Reference |

| Glycine Transporter 2 (GlyT2) | Negligible (pIC₅₀ < 4) | [5][6] |

| Adrenoreceptors | Negligible (pIC₅₀ < 4) | [5][6] |

| Dopamine Receptors | Negligible (pIC₅₀ < 4) | [5][6] |

| 5HT Receptors | Negligible (pIC₅₀ < 4) | [5][6] |

| Noradrenaline Transporter | Negligible (pIC₅₀ < 4) | [5][6] |

| Dopamine Transporter | Negligible (pIC₅₀ < 4) | [5][6] |

| 5HT Transporter | Negligible (pIC₅₀ < 4) | [5][6] |

| GABA Transporters | Negligible (pIC₅₀ < 4) | [5][6] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

GlyT1 Binding Assay (Mass Spectrometry-Based)

This protocol describes a non-radioactive method to determine the binding affinity of this compound to GlyT1.

-

Membrane Preparation: Membranes from cells expressing GlyT1 are prepared through homogenization and centrifugation.

-

Incubation: A fixed concentration of cell membranes is incubated with varying concentrations of this compound in an appropriate buffer.

-

Separation: The membrane-bound this compound is separated from the unbound compound by rapid vacuum filtration.

-

Quantification: The amount of bound this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: The equilibrium dissociation constant (Kd) is calculated from saturation binding curves.[7]

References

- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Org-24598: A Technical Guide to its Effects on Synaptic Glycine Concentration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Org-24598 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, primarily by glial cells, this compound effectively increases the extracellular concentration of this critical neurotransmitter. This elevation of synaptic glycine has profound implications for neuronal signaling, most notably through the allosteric modulation of N-methyl-D-aspartate (NMDA) receptors, for which glycine is an essential co-agonist. This technical guide provides an in-depth analysis of the quantitative effects of this compound on synaptic glycine levels, detailed experimental protocols for assessing these effects, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: GlyT1 Inhibition

Glycine transporters are critical for maintaining the precise balance of glycine in the central nervous system. GlyT1, the primary target of this compound, is predominantly expressed on glial cells surrounding the synapse. Its main function is to clear glycine from the synaptic cleft, thereby terminating its action at postsynaptic receptors.

By inhibiting GlyT1, this compound leads to a sustained increase in the concentration of glycine in the synaptic space. This enhanced availability of glycine potentiates the activity of NMDA receptors, which require the binding of both glutamate and a co-agonist, such as glycine or D-serine, for activation. This modulation of NMDA receptor function is central to the therapeutic potential of this compound in various neurological and psychiatric disorders.[1][2]

Quantitative Effects on Synaptic Glycine Concentration

In vivo microdialysis studies in animal models have provided quantitative evidence of the impact of this compound on extracellular glycine levels. Administration of this compound leads to a significant and dose-dependent increase in glycine concentrations in various brain regions, including the nucleus accumbens.

| Parameter | Value | Experimental Model | Brain Region | Reference |

| Dose | 6 mg/kg (i.p.) | Male Wistar Rats | Nucleus Accumbens | [3] |

| Peak Increase | ~175% above baseline | Male Wistar Rats | Nucleus Accumbens | [3] |

| Time to Peak | ~120 minutes post-administration | Male Wistar Rats | Nucleus Accumbens | [3] |

| Duration of Effect | Sustained elevation for at least 180 minutes | Male Wistar Rats | Nucleus Accumbens | [3] |

| Dose Dependency | A 12 mg/kg dose produced higher accumbal glycine levels than a 6 mg/kg dose. | Male Wistar Rats | Nucleus Accumbens | [3] |

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Glycine

This protocol describes a representative method for quantifying the in vivo effects of this compound on extracellular glycine concentrations in the rat nucleus accumbens.

3.1.1. Materials and Reagents

-

Male Wistar rats (250-350 g)

-

This compound

-

Saline solution (0.9% NaCl)

-

Ketamine/xylazine anesthetic solution

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane, 20 kDa molecular weight cut-off)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence or mass spectrometry (MS) detection

-

Derivatization agent (e.g., o-phthalaldehyde/mercaptoethanol) for fluorescence detection

3.1.2. Surgical Procedure

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (nucleus accumbens).

-

Slowly implant the microdialysis probe into the nucleus accumbens.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours before the experiment.

3.1.3. Microdialysis Experiment

-

Connect the microdialysis probe to a perfusion pump and a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60-90 minutes.

-

Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle.

-

Continue to collect dialysate samples at regular intervals (e.g., 20-30 minutes) for at least 3-4 hours post-injection.

-

Store samples at -80°C until analysis.

3.1.4. Glycine Analysis

-

Analyze the dialysate samples for glycine concentration using HPLC.

-

For fluorescence detection, derivatize the samples with an appropriate agent.

-

For mass spectrometry detection, utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for high sensitivity and specificity.

-

Quantify glycine levels by comparing the peak areas to a standard curve of known glycine concentrations.

-

Express the results as a percentage change from the baseline glycine levels.

Electrophysiological Recording of Glycinergic Currents

This protocol outlines a representative method for assessing the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in rat spinal cord slices.

3.2.1. Materials and Reagents

-

Young adult rats (e.g., P14-P21)

-

This compound

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording, saturated with 95% O₂ / 5% CO₂.

-

Internal solution for patch pipettes (e.g., containing CsCl or KCl).

-

Pharmacological agents:

-

CNQX (AMPA/kainate receptor antagonist)

-

AP5 (NMDA receptor antagonist)

-

Picrotoxin or Bicuculline (GABA-A receptor antagonist)

-

Strychnine (glycine receptor antagonist)

-

-

Vibrating microtome

-

Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, digitizer)

3.2.2. Slice Preparation

-

Anesthetize and decapitate the rat.

-

Rapidly dissect the spinal cord and place it in ice-cold, oxygenated aCSF.

-

Prepare transverse or sagittal slices (e.g., 300-400 µm thick) of the lumbar spinal cord using a vibrating microtome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

3.2.3. Electrophysiological Recording

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Perform whole-cell patch-clamp recordings from neurons in the dorsal horn (e.g., lamina II).

-

To isolate glycinergic IPSCs, add CNQX, AP5, and a GABA-A receptor antagonist to the bath solution.

-

Record spontaneous (sIPSCs) or miniature (mIPSCs, in the presence of tetrodotoxin) glycinergic currents.

-

Evoke glycinergic IPSCs (eIPSCs) using a stimulating electrode placed in a nearby lamina.

-

Establish a stable baseline recording of IPSCs.

-

Bath-apply this compound (e.g., 1-10 µM) and record the changes in the amplitude, frequency, and decay kinetics of the glycinergic IPSCs.

-

At the end of the experiment, apply strychnine to confirm that the recorded currents are mediated by glycine receptors.

Visualizations

Caption: Mechanism of this compound action at the synapse.

Caption: Workflow for in vivo microdialysis experiments.

Caption: Workflow for electrophysiological recordings.

References

Investigating the Neuroprotective Effects of Org-24598: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective effects of Org-24598, a selective inhibitor of the Glycine Transporter 1 (GlyT1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GlyT1 inhibitors for neurological disorders. This document provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols for investigating the neuroprotective properties of this compound.

Executive Summary

This compound exerts its neuroprotective effects primarily by modulating the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal survival. By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor. This enhancement of NMDA receptor function appears to be a key mechanism in protecting neurons from excitotoxic damage and improving cognitive function in models of neurological impairment. This guide will delve into the experimental evidence supporting these claims and provide the methodological details necessary for replication and further investigation.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The principal mechanism of action for this compound's neuroprotective effects is the potentiation of NMDA receptor signaling through the inhibition of GlyT1. GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this transporter, this compound effectively increases the extracellular concentration of glycine available to bind to the Gly-B site on the GluN1 subunit of the NMDA receptor. This increased availability of the co-agonist enhances NMDA receptor activation by glutamate, which is crucial for neuronal function and survival.[1][2] In pathological conditions characterized by NMDA receptor hypofunction or neuronal damage, such as in ethanol withdrawal, this modulation can restore normal receptor activity and confer neuroprotection.[3][4][5]

Recent studies suggest that the neuroprotective effects of GlyT1 inhibition are mediated by a shift in the balance of NMDA receptor subunits, favoring the activation of GluN2A-containing receptors, which are associated with pro-survival signaling pathways. This includes the activation of downstream effectors like CaMKIV and CREB, leading to the expression of genes involved in neuronal plasticity and resilience.[6][7]

Quantitative Data from Preclinical Studies

The neuroprotective and cognitive-enhancing effects of this compound have been demonstrated in a rat model of binge-like ethanol withdrawal. The following tables summarize the key quantitative findings from these studies.[3][4][5]

Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition (NOR) Task

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |

| Vehicle | - | 0.15 ± 0.05 |

| Ethanol + Vehicle | - | -0.12 ± 0.06 |

| Ethanol + this compound | 0.1 | -0.05 ± 0.08 |

| Ethanol + this compound | 0.3 | 0.25 ± 0.07 |

| Ethanol + this compound | 0.6 | 0.38 ± 0.05** |

| p < 0.05, **p < 0.01 vs. Ethanol + Vehicle. Data adapted from Filarowska-Jurko et al. (2024).[3][4][5] |

Table 2: Effect of this compound on Spatial Memory in the Barnes Maze (BM) Task

| Treatment Group | Day 2 Errors (Mean ± SEM) | Day 3 Errors (Mean ± SEM) |

| Vehicle | 3.5 ± 0.5 | 2.1 ± 0.4 |

| Ethanol + Vehicle | 7.2 ± 0.8 | 5.8 ± 0.7 |

| Ethanol + this compound (0.3 mg/kg) | 4.1 ± 0.6## | 3.2 ± 0.5# |

| Ethanol + this compound + L-701,324 | 7.8 ± 0.9 | 6.5 ± 0.8 |

#p < 0.05, ##p < 0.01 vs. Ethanol + Vehicle; |

Table 3: Effect of this compound on NMDA Receptor Subunit Expression in the Hippocampus

| Treatment Group | Dose (mg/kg) | GluN1 Expression (% of Control) | GluN2B Expression (% of Control) |

| Vehicle | - | 100 ± 8 | 100 ± 10 |

| Ethanol + Vehicle | - | 155 ± 12 | 160 ± 15 |

| Ethanol + this compound | 0.1 | 110 ± 9## | 105 ± 11## |

| Ethanol + this compound | 0.3 | 102 ± 7## | 98 ± 8## |

| Ethanol + this compound | 0.6 | 108 ± 10## | 103 ± 9## |

| **p < 0.01 vs. Vehicle; ##p < 0.01 vs. Ethanol + Vehicle. Data adapted from Filarowska-Jurko et al. (2024).[3][4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

In Vivo Model: Ethanol Withdrawal-Induced Neurotoxicity in Rats

A widely used model to study the neuroprotective effects of compounds like this compound involves inducing a state of ethanol withdrawal in rats, which is known to cause cognitive deficits and neuronal hyperexcitability.

-

Animals: Male Wistar rats are typically used.

-

Ethanol Administration: A binge-like ethanol administration protocol is employed, where rats receive intragastric administration of ethanol (e.g., 5 g/kg) for 5 consecutive days. Control animals receive an equivalent volume of saline.[3][5]

-

Withdrawal: Following the last dose of ethanol, animals are left undisturbed to undergo withdrawal. Behavioral and molecular assessments are typically conducted at specific time points during the withdrawal period (e.g., day 10 or 11).[3][5]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, and 0.6 mg/kg) at a specified time before behavioral testing (e.g., 30 minutes).[3][5]

Behavioral Assays

The NOR task is used to assess recognition memory.

-

Apparatus: A square open-field box.

-

Habituation: Rats are individually habituated to the empty open-field box for a set period (e.g., 5 minutes) on consecutive days.

-

Familiarization Phase (T1): Two identical objects are placed in the box, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).

-

Test Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the box, and the time spent exploring each object is recorded.

-

Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[3][4][5]

The BM task is used to assess spatial learning and memory.

-

Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box. Visual cues are placed around the maze.

-

Habituation and Training: Rats are placed in the center of the maze and are motivated to find the escape box to avoid the open, brightly lit platform. This is repeated for several trials over multiple days.

-

Probe Trial: After training, the escape box is removed, and the rat is allowed to explore the maze. The time spent in the target quadrant (where the escape box was located) is measured.

-

Reversal Learning: The location of the escape box is changed, and the ability of the rat to learn the new location is assessed.

-

Data Analysis: Parameters measured include latency to find the escape hole, number of errors (pokes into incorrect holes), and time spent in the target quadrant.[3][4][5]

Molecular Assays

This technique is used to quantify the protein levels of NMDA receptor subunits in brain tissue.

-

Tissue Preparation: Immediately following behavioral testing, animals are euthanized, and the hippocampus and perirhinal cortex are rapidly dissected and frozen.

-

Protein Extraction: Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for GluN1 and GluN2B subunits. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[8][9][10][11]

This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.

-

Treatment: Neurons are pre-incubated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Glutamate Insult: The cultures are then exposed to a neurotoxic concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).

-

Cell Viability Assessment: After a recovery period (e.g., 24 hours), cell viability is assessed using standard assays:

-

Data Analysis: The percentage of cell viability or cytotoxicity is calculated relative to control cultures (no glutamate) and glutamate-only treated cultures.

In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of neurotransmitters, such as glycine and dopamine, in specific brain regions of awake, freely moving animals.[2][16][17][18][19][20]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Dialysate Collection: Small molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.

-

Neurochemical Analysis: The concentrations of glycine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Changes in the extracellular concentrations of glycine and dopamine following the administration of this compound are calculated as a percentage of the baseline levels.

Alternative Neuroprotective Mechanisms and Future Directions

While the primary neuroprotective mechanism of this compound is attributed to the modulation of NMDA receptors, other potential mechanisms may contribute to its therapeutic effects. The modulation of dopaminergic neurotransmission, as evidenced by changes in dopamine levels in microdialysis studies, could also play a role in the cognitive-enhancing effects of this compound.[2][16][18][19]

Furthermore, the therapeutic potential of GlyT1 inhibitors is being explored in other neurodegenerative and psychiatric disorders characterized by glutamatergic dysregulation, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[7][21][22] Future research should continue to investigate the downstream signaling cascades activated by this compound and explore its efficacy in a broader range of preclinical models of neurological disease.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the potentiation of NMDA receptor function through the inhibition of GlyT1. The preclinical data strongly support its potential for treating cognitive deficits and neuronal damage in conditions associated with NMDA receptor hypofunction. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic utility of this compound and other GlyT1 inhibitors.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GlyT1 Inhibition by NFPS Promotes Neuroprotection in Amyloid-β-Induced Alzheimer's Disease Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMDA receptor subunits in the adult rat hippocampus undergo similar changes after 5 minutes in an open field and after LTP induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.usp.br [repositorio.usp.br]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GlyT1 inhibition promotes post-ischemic neuroprotection in the MCAO model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glycine transporter-1 inhibition by NFPS promotes neuroprotection against striatal damage models - PubMed [pubmed.ncbi.nlm.nih.gov]

Org-24598 for Cognitive Enhancement Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound increases the availability of this co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action has positioned this compound as a compound of interest for cognitive enhancement, particularly in conditions associated with NMDA receptor hypofunction. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in a model of cognitive impairment, and the experimental protocols used in its evaluation. While the publicly available data on this compound is primarily from a preclinical model of ethanol withdrawal-induced cognitive deficits, the findings suggest a potential for broader applications in cognitive enhancement research.

Introduction

The glycine transporter 1 (GlyT1) is a key regulator of glycine concentrations in the central nervous system. Glycine acts as an essential co-agonist at the NMDA receptor, meaning that the receptor requires both glutamate and glycine (or D-serine) to be activated.[1] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates NMDA receptor function.[1] This enhancement of NMDA receptor signaling is a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by cognitive impairments, including schizophrenia and age-related cognitive decline.

This compound is a highly selective, sarcosine-based inhibitor of GlyT1.[1] It exhibits high potency for the GlyT1b isoform and is active in vivo.[2] Preclinical research has demonstrated its ability to modulate NMDA receptor function and reverse cognitive deficits in a rat model of ethanol withdrawal.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1). This inhibition leads to a cascade of events that ultimately enhances cognitive function:

-

Increased Synaptic Glycine: By blocking the reuptake of glycine from the synaptic cleft into glial cells, this compound effectively increases the concentration of glycine available to bind to NMDA receptors.[1]

-

Potentiation of NMDA Receptor Function: With higher levels of the co-agonist glycine, the NMDA receptor is more readily activated by the primary neurotransmitter, glutamate. This leads to enhanced NMDA receptor-mediated synaptic activity and plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]

-

Normalization of NMDA Receptor Subunit Expression: In a preclinical model of ethanol withdrawal, cognitive impairments were associated with an upregulation of the GluN1 and GluN2B subunits of the NMDA receptor in the perirhinal cortex and hippocampus.[1] Administration of this compound was shown to normalize the expression of these subunits, suggesting a restorative effect on NMDA receptor homeostasis.[1]

The cognitive-enhancing effects of this compound are directly linked to its action on the glycine binding site of the NMDA receptor. This was confirmed in a study where the effects of this compound on cognitive performance were reversed by the administration of L-701,324, an antagonist of the NMDA receptor glycine site.[1]

Signaling pathway of this compound in cognitive enhancement.

Preclinical Efficacy Data

The primary body of evidence for the cognitive-enhancing effects of this compound comes from a study investigating its ability to reverse cognitive deficits in a rat model of binge-like ethanol exposure and withdrawal.[1]

Animal Model and Behavioral Paradigms

-

Animal Model: Male Wistar rats were subjected to a 5-day binge-like intragastric administration of ethanol (5 g/kg) to induce cognitive impairments upon withdrawal.[3]

-

Behavioral Tasks:

-

Novel Object Recognition (NOR) Task: This task assesses recognition memory. Rats are habituated to an arena with two identical objects. After a delay, one of the objects is replaced with a novel object. A rat with intact recognition memory will spend more time exploring the novel object.[3]

-

Barnes Maze (BM) Task: This task evaluates spatial learning and memory. Rats are placed on a circular platform with several holes around the perimeter, one of which leads to an escape box. The rats learn the location of the escape box over several trials.[3]

-

Summary of Key Findings

The following tables summarize the qualitative and quantitative findings from the key preclinical study. Due to the limited availability of raw quantitative data in the public domain, the tables present the reported outcomes and statistical significance.

Table 1: Effects of this compound on Recognition Memory in the Novel Object Recognition (NOR) Task

| Treatment Group | Dose (mg/kg) | Outcome | Statistical Significance |

| Ethanol Withdrawal + Vehicle | - | Impaired recognition memory (reduced discrimination index) | - |

| Ethanol Withdrawal + this compound | 0.1, 0.3, 0.6 | Ameliorated recognition memory deficits | p < 0.05 for 0.3 and 0.6 mg/kg doses[4] |

Table 2: Effects of this compound on Spatial Memory in the Barnes Maze (BM) Task

| Treatment Group | Dose (mg/kg) | Outcome | Statistical Significance |

| Ethanol Withdrawal + Vehicle | - | Impaired spatial memory flexibility (reversal learning) | - |

| Ethanol Withdrawal + this compound | 0.3 | Improved spatial memory flexibility | p < 0.01 |

| Ethanol Withdrawal + this compound + L-701,324 | 0.3 + 5 | Reversal of this compound's beneficial effects | p < 0.001 |

Table 3: Effects of this compound on NMDA Receptor Subunit Expression

| Brain Region | NMDA Receptor Subunit | Effect of Ethanol Withdrawal | Effect of this compound (0.3 mg/kg) |

| Perirhinal Cortex (PRC) | GluN1 | Upregulation | Normalization |

| Perirhinal Cortex (PRC) | GluN2B | Upregulation | Normalization |

| Hippocampus (HIP) | GluN1 | Upregulation | Normalization |

| Hippocampus (HIP) | GluN2B | Upregulation | Normalization |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Binge-Like Ethanol Administration Protocol

-

Subjects: Male Wistar rats.

-

Habituation: Animals are habituated to the intragastric gavage procedure for several days prior to ethanol administration.

-

Ethanol Administration: Rats receive a daily intragastric administration of 5 g/kg of ethanol for 5 consecutive days.[3]

-

Withdrawal Period: Following the last dose of ethanol, animals are left undisturbed in their home cages for a specified withdrawal period (e.g., 10-13 days) before cognitive testing.[3]

Experimental workflow for the ethanol withdrawal model.

Novel Object Recognition (NOR) Task Protocol

-

Habituation Phase: On consecutive days, rats are individually placed in an empty open-field arena (e.g., 40x40x40 cm) for a set duration (e.g., 10 minutes) to acclimate to the environment.

-

Familiarization Phase (T1): Two identical objects are placed in the arena. Each rat is allowed to explore the objects for a specific period (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a defined period (e.g., 24 hours).

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set duration (e.g., 5 minutes).

-

Data Analysis: The time spent exploring each object is recorded. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Barnes Maze (BM) Task Protocol

-

Apparatus: A circular platform (e.g., 122 cm diameter) with 18 equally spaced holes around the perimeter. An escape box is located under one of the holes.

-

Habituation: Rats are placed in the center of the maze and allowed to freely explore for a short period (e.g., 90 seconds).

-

Training Trials: Rats are placed in the center of the maze and guided to the escape hole. They are allowed to remain in the escape box for a short duration. This is repeated for several trials over multiple days.

-

Probe Trial: The escape box is removed, and the rat is allowed to explore the maze for a set time. The time spent in the target quadrant (where the escape box was located) is measured.

-

Reversal Learning: The location of the escape box is moved to the opposite quadrant. The training and probe trials are repeated to assess cognitive flexibility.

-

Data Analysis: Primary latency to find the escape hole, number of errors (pokes into incorrect holes), and time spent in the target quadrant are recorded.

Pharmacokinetics and Safety

There is limited publicly available information on the pharmacokinetics and safety profile of this compound in humans. A study on a related GlyT1 inhibitor, Org 25935, in healthy male volunteers showed that a single dose was well-tolerated, with the most common side effects being mild dizziness and drowsiness.[5] However, this compound did not improve learning or memory in this healthy population.[5] In a clinical trial for alcohol dependence, Org 25935 showed no significant benefit over placebo and was associated with fatigue, dizziness, and transient visual events.[6] It is important to note that these findings are for a different compound and may not be representative of this compound's profile.

Discussion and Future Directions

The preclinical data for this compound in a model of ethanol withdrawal-induced cognitive impairment are promising. The compound effectively reversed deficits in both recognition and spatial memory, and these effects were directly linked to its modulation of the NMDA receptor.[1] However, the lack of data in other preclinical models of cognitive dysfunction, such as those related to schizophrenia or aging, limits a broader assessment of its potential.

Furthermore, the clinical development of other GlyT1 inhibitors has been challenging, with several compounds failing to demonstrate efficacy in later-stage trials. The reasons for this are likely complex and may involve factors such as optimal dosing, patient selection, and the specific nature of the cognitive deficits being targeted.

Future research on this compound should focus on:

-

Evaluation in other preclinical models of cognitive impairment: This will help to determine the broader applicability of its mechanism of action.

-

Detailed pharmacokinetic and safety studies: A thorough understanding of its absorption, distribution, metabolism, excretion, and potential side effects is crucial for any potential clinical development.

-

Investigation of optimal dosing and treatment regimens: The preclinical data suggest that the effects of this compound may not be dose-dependent, highlighting the need for careful dose-finding studies.[1]

Conclusion

This compound is a potent and selective GlyT1 inhibitor with a clear mechanism of action for enhancing cognitive function through the potentiation of NMDA receptor activity. Preclinical evidence in a model of ethanol withdrawal-induced cognitive deficits supports its potential as a cognitive enhancer. However, a significant amount of further research is required to fully understand its therapeutic potential, including its efficacy in other cognitive impairment models and its pharmacokinetic and safety profile in humans. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound and other GlyT1 inhibitors for the treatment of cognitive disorders.

References

- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats [mdpi.com]

- 5. A randomised trial of the effect of the glycine reuptake inhibitor Org 25935 on cognitive performance in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Org-24598 and its Impact on Ethanol Withdrawal: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence surrounding Org-24598, a selective Glycine Transporter 1 (GlyT1) inhibitor, and its effects on the multifaceted symptoms of ethanol withdrawal. The focus of this whitepaper is to present a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying neurobiological mechanisms of action.

Executive Summary

Chronic ethanol exposure and subsequent withdrawal lead to significant neuroadaptations, primarily within the glutamatergic system, contributing to a range of debilitating symptoms including cognitive impairments, anxiety, and in severe cases, seizures. The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, is critically implicated in the pathophysiology of ethanol withdrawal. This compound, by inhibiting the reuptake of glycine, an obligatory co-agonist at the NMDA receptor, presents a promising therapeutic strategy to modulate NMDA receptor function and ameliorate withdrawal-related deficits. Preclinical studies have demonstrated the efficacy of this compound in reversing cognitive impairments associated with ethanol withdrawal by normalizing the expression of NMDA receptor subunits. However, its effects on other withdrawal symptoms, such as anxiety and seizures, require further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on ethanol withdrawal symptoms.

Table 1: Effect of this compound on Cognitive Deficits in Ethanol-Withdrawn Rats

| Behavioral Assay | Ethanol Withdrawal Effect | This compound Effect (0.3 and 0.6 mg/kg) | Statistical Significance | Reference |

| Novel Object Recognition (NOR) Task | Significant decrease in discrimination index, indicating impaired recognition memory. | Significantly increased the discrimination index, reversing the memory deficit. | p < 0.01 and p < 0.001 | [1][2] |

| Barnes Maze (BM) - Reversal Learning | Significant impairment in memory flexibility (reversal learning). | Improved memory flexibility. | Not explicitly stated, but effect was reversed by an NMDA receptor antagonist. | [1][2] |

Table 2: Effect of this compound on NMDA Receptor Subunit Expression in Ethanol-Withdrawn Rats

| Brain Region | NMDA Receptor Subunit | Ethanol Withdrawal Effect | This compound Effect (0.1, 0.3, and 0.6 mg/kg) | Statistical Significance | Reference |

| Perirhinal Cortex (PRC) | GluN1 | Increased protein level | Decreased (normalized) protein level | p < 0.01 (EtOH), p < 0.01, p < 0.001, p < 0.05 (this compound doses) | [1][2] |

| GluN2B | Increased protein level | Reversed the increase | p < 0.05 (EtOH), p < 0.001 (this compound doses) | [1][2] | |

| Hippocampus (HIP) | GluN1 | Increased protein level | Decreased (normalized) protein level | Not explicitly stated, but effect was observed. | [1][2] |

| GluN2B | Increased protein level | Decreased (normalized) protein level | p < 0.05 (EtOH), p < 0.001 (this compound doses) | [1][2] |

Table 3: Effect of this compound on Anxiety-Like Behavior and Locomotor Activity in Ethanol-Withdrawn Rats

| Behavioral Assay | Parameter | This compound Effect | Statistical Significance | Reference |

| Elevated Plus Maze (EPM) | Time spent in open arms | No significant effect | p > 0.05 | [1] |

| Number of entries into open arms | No significant effect | p > 0.05 | [1] | |

| Locomotor Activity | Total number of arm entries in EPM | No significant effect | p > 0.05 | [1] |

Experimental Protocols

This section details the methodologies employed in the key preclinical studies to induce ethanol withdrawal and assess its symptoms.

Binge-Like Ethanol Administration and Withdrawal Model

-

Subjects: Male Wistar rats.

-

Procedure: Animals receive intragastric administration of ethanol (5 g/kg) once daily for 5 consecutive days.[1][2] This regimen is designed to model binge-like drinking patterns.

-

Withdrawal: Following the final ethanol administration, animals are left undisturbed in their home cages to undergo withdrawal. Behavioral and neurochemical assessments are typically conducted at specific time points during the withdrawal period (e.g., day 10 or 11 of abstinence).[1][2]

Assessment of Cognitive Function

-

Novel Object Recognition (NOR) Task: This task assesses recognition memory.

-

Habituation: Rats are individually habituated to an open-field arena.

-

Training (T1): Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded. A discrimination index is calculated to quantify recognition memory.[1][2]

-

-

Barnes Maze (BM) Task: This task assesses spatial learning and memory.

-

Acquisition: Rats are trained to locate an escape box hidden under one of several holes around the perimeter of a circular platform, using spatial cues in the room.

-

Probe Trial: The escape box is removed, and spatial memory is assessed by measuring the time spent in the target quadrant where the escape box was previously located.

-

Reversal Learning: The location of the escape box is changed, and the ability of the rat to learn the new location is assessed, providing a measure of cognitive flexibility.[1][2]

-

Assessment of Anxiety-Like Behavior

-

Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

-

Procedure: Rats are placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded. A preference for the closed arms is indicative of higher anxiety-like behavior.[1]

-

Neurochemical Analysis

-

Western Blotting: This technique is used to measure the protein expression levels of NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B) and other synaptic proteins (e.g., PSD-95) in specific brain regions like the perirhinal cortex and hippocampus.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.

Caption: Signaling pathway of this compound in ethanol withdrawal.

Caption: Experimental workflow for assessing this compound effects.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound effectively mitigates the cognitive deficits associated with ethanol withdrawal. The mechanism of action appears to be the normalization of the upregulated NMDA receptor subunits, GluN1 and GluN2B, in brain regions critical for memory formation. This modulation of the glutamatergic system likely counteracts the excitotoxicity that contributes to neuronal dysfunction during withdrawal.

Interestingly, at the doses tested, this compound did not demonstrate a significant anxiolytic effect in the elevated plus maze, nor did it alter locomotor activity.[1] This suggests a specific cognitive-enhancing profile rather than a broad sedative or anxiolytic effect, which could be advantageous in a clinical setting.

A significant gap in the current body of research is the lack of data on the effects of this compound on the more severe physical symptoms of ethanol withdrawal, such as tremors and seizures. Given that NMDA receptor hyperactivity is a key driver of withdrawal-induced seizures, it is plausible that this compound could have a therapeutic benefit in this domain. Future preclinical studies should therefore focus on evaluating the efficacy of this compound in animal models of ethanol withdrawal-induced seizures, such as audiogenic seizure paradigms.

Furthermore, while the focus has been on the glutamatergic system, the interplay between the glycine-modulating effects of this compound and other neurotransmitter systems, such as the GABAergic system, during ethanol withdrawal warrants further investigation.

Conclusion

This compound represents a promising pharmacological agent for the treatment of cognitive impairments arising from ethanol withdrawal. Its targeted mechanism of action on the NMDA receptor through GlyT1 inhibition provides a strong rationale for its therapeutic potential. While the current evidence is compelling for its pro-cognitive effects, further research is imperative to fully elucidate its impact on the broader spectrum of ethanol withdrawal symptoms, particularly the severe and potentially life-threatening physical manifestations. Such studies will be crucial in determining the full clinical utility of this compound in the management of alcohol use disorder.

References

Org-24598: A Glycine Transporter 1 Inhibitor with Therapeutic Potential in Alcohol Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective therapeutic options. Emerging research has identified the glycinergic system as a promising target for novel AUD pharmacotherapies. This technical guide focuses on Org-24598, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By increasing extracellular glycine levels, this compound potentiates glycine receptor (GlyR) and N-methyl-D-aspartate (NMDA) receptor neurotransmission, thereby modulating the mesolimbic dopamine system implicated in alcohol reward and reinforcement. This document provides a comprehensive overview of the preclinical evidence supporting the use of this compound in alcohol consumption studies, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Introduction

The rewarding effects of alcohol are largely mediated by the mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (nAc). Glycine receptors in the nAc have emerged as a key modulator of this pathway.[1][2][3] Activation of these receptors can influence dopamine release and, consequently, alcohol-seeking behavior.[2] this compound, by blocking the reuptake of glycine, effectively enhances the signaling of this inhibitory neurotransmitter, offering a novel therapeutic strategy for AUD.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b, with an IC50 of 6.9 nM. It displays negligible activity at GlyT2 and other major neurotransmitter receptors and transporters. The primary mechanism of this compound in the context of alcohol consumption involves the following steps:

-

Inhibition of GlyT1: this compound blocks the GlyT1 transporter, which is predominantly expressed on glial cells in the central nervous system.[4]

-

Increased Extracellular Glycine: This inhibition leads to an increase in the concentration of glycine in the synaptic cleft.[4][5]

-

Potentiation of Glycinergic Neurotransmission: Elevated glycine levels enhance the activity of two key receptor types:

-

Glycine Receptors (GlyRs): Primarily inhibitory, their potentiation is thought to attenuate the alcohol-induced dopamine elevation in the nAc.[4]

-

N-methyl-D-aspartate (NMDA) Receptors: Glycine acts as a co-agonist at the NMDA receptor.[1][6][7] By enhancing NMDA receptor function, this compound may play a role in mitigating cognitive deficits associated with alcohol withdrawal.[1][6][7]

-

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in modulating alcohol-related behaviors.

Preclinical Efficacy in Alcohol Consumption Models

Multiple studies in rat models have demonstrated the robust effect of this compound in reducing voluntary alcohol consumption.

Reduction of Alcohol Intake

A key study demonstrated that daily injections of this compound profoundly reduced ethanol intake in Wistar rats with a high preference for alcohol.[8] This effect was sustained over two treatment periods, separated by an alcohol deprivation phase, and notably, tolerance to this effect did not develop, in contrast to the clinically used drug acamprosate.[8]

Quantitative Data on Alcohol Intake

| Treatment Group | Dose | Duration | Effect on Alcohol Intake | Water Intake | Reference |

| This compound | Not specified | 12 days & 10 days | Profound and sustained reduction | No significant change | [8] |

| Acamprosate | Not specified | 12 days & 10 days | Initial reduction, tolerance by day 3 | No significant change | [8] |

| This compound | 9 mg/kg (days 1-2) | 7 days | Significant reduction vs. vehicle and bupropion + varenicline | No significant change | [4] |

| This compound | 6 mg/kg (days 3-7) | 7 days | Significant reduction vs. bupropion + varenicline | No significant change | [4] |

Effects on the Alcohol Deprivation Effect (ADE)

The alcohol deprivation effect, characterized by a temporary increase in alcohol consumption after a period of abstinence, is a model for relapse. A study investigating a triple combination therapy found that this compound, in conjunction with bupropion and varenicline, significantly abolished the ADE in rats.[4][9]

Modulation of Neurotransmitters in the Nucleus Accumbens

In vivo microdialysis studies have provided direct evidence of this compound's effects on neurochemistry in the nAc.

| Treatment | Effect on Basal Dopamine | Effect on Ethanol-Induced Dopamine Response | Effect on Accumbal Glycine | Reference |

| This compound | Higher basal levels | Reduced response | Progressive and sustained increase | [4][8] |

| Acamprosate | No significant change | Reduced response | Not reported | [8] |

| This compound (6 mg/kg) + Bupropion + Varenicline | Slightly enhanced elevation | Not reported | Progressive and sustained increase | [4][5][9] |

Experimental Protocols

Two-Bottle Free-Choice Alcohol Consumption Paradigm

This is a standard model to assess voluntary alcohol consumption in rodents.

Caption: Workflow for the two-bottle free-choice alcohol consumption experiment.

Detailed Methodology:

-

Housing: Rats are individually housed with ad libitum access to food and water.

-

Procedure:

-

Rats are given a choice between two bottles, one containing water and the other an ethanol solution.

-

The concentration of ethanol is gradually increased to achieve a stable baseline of preference.

-

This compound is administered (e.g., intraperitoneally) daily before the limited access period to the bottles.[4][8]

-

The volume of liquid consumed from each bottle is recorded to calculate alcohol intake (g/kg) and preference (%).

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Caption: Experimental workflow for in vivo microdialysis in the nucleus accumbens.

Detailed Methodology:

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted targeting the nAc.

-

Microdialysis: After recovery, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Neurochemical Analysis: The concentrations of dopamine, glycine, and other relevant neurochemicals in the dialysate are quantified using techniques like High-Performance Liquid Chromatography (HPLC).[8]

Reversal of Alcohol-Induced Cognitive Deficits

Chronic alcohol exposure can lead to cognitive impairments. Recent studies have shown that this compound can reverse memory deficits following binge-like ethanol exposure in rats.[1][6][7] This effect is likely mediated by the potentiation of NMDA receptor function.[1][6] this compound was found to normalize the expression of NMDA receptor subunits (GluN1 and GluN2B) in the hippocampus and perirhinal cortex, which were upregulated after ethanol withdrawal.[1][6][7]

Quantitative Data on Cognitive Tasks

| Task | Animal Model | This compound Doses | Effect | Reference |

| Novel Object Recognition | Rats with binge-like ethanol exposure | 0.3 and 0.6 mg/kg | Significantly increased discrimination index | [1][6] |

| Barnes Maze (Spatial Memory) | Rats with binge-like ethanol exposure | Not specified | Ameliorated memory loss | [1][6][7] |

Future Directions and Conclusion

References

- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of wild type glycine alpha 1 subunit rescues ethanol sensitivity in accumbal receptors and reduces binge drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Org-24598: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Org-24598, a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1). This document consolidates key data, experimental methodologies, and an understanding of its mechanism of action to support ongoing and future research in neuropharmacology and drug development.

Core Compound Data

This compound is a valuable research tool for investigating the role of glycine modulation in the central nervous system. The following table summarizes its key quantitative properties.

| Parameter | Value | Reference |

| CAS Number | 372198-97-5 | [1][2] |

| Molecular Weight | 367.36 g/mol | [2] |

| Molecular Formula | C₁₉H₂₀F₃NO₃ | [2] |

| IC₅₀ for GlyT1b | 6.9 nM | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2][3] |

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

This compound exerts its effects by selectively inhibiting the glycine transporter 1 (GlyT1), which is primarily located on glial cells surrounding synapses. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft.[1][4][5] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][6][7] By increasing synaptic glycine levels, this compound potentiates NMDA receptor function, which plays a crucial role in synaptic plasticity, learning, and memory.[1][2][8] This mechanism is of significant interest for therapeutic strategies targeting conditions associated with NMDA receptor hypofunction, such as schizophrenia.[4][5][9]

Experimental Protocols

This section details methodologies for in vivo and in vitro evaluation of this compound.

In Vivo Assessment of Cognitive Enhancement in a Rat Model of Ethanol Withdrawal

This protocol is adapted from studies investigating the effects of this compound on cognitive deficits.[1][6][10]

1. Animal Model:

-

Male Wistar rats are habituated to the testing environment.

-

Binge-like intragastric ethanol administration (e.g., 5 g/kg for 5 days) is used to induce cognitive deficits following withdrawal.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with 0.1% DMSO).

-

Administer this compound intraperitoneally (i.p.) at doses of 0.1, 0.3, and 0.6 mg/kg, 30 minutes before behavioral testing.

3. Behavioral Assays:

-

Novel Object Recognition (NOR) Task: To assess recognition memory.

-

Barnes Maze (BM) Task: To evaluate spatial learning and memory.

4. Biochemical Analysis:

-

Following behavioral testing, brain regions of interest (e.g., hippocampus, perirhinal cortex) are collected.

-

Expression levels of NMDA receptor subunits (e.g., GluN1, GluN2B) are measured using techniques such as ELISA or Western blotting to assess the molecular impact of this compound treatment.

In Vitro GlyT1 Inhibition Assay using Scintillation Proximity Assay (SPA)

This methodology provides a high-throughput method for quantifying the inhibitory activity of compounds like this compound on GlyT1.[3][11][12]

1. Cell Culture:

-

Human placental choriocarcinoma (JAR) cells, which endogenously express GlyT1a, are cultured in 96-well scintillating microplates (e.g., Cytostar-T plates).

2. Assay Procedure:

-

Cells are washed with a buffer (e.g., Krebs-Ringer-HEPES).

-

Add varying concentrations of this compound or other test compounds to the wells.

-

Initiate the uptake reaction by adding [¹⁴C]glycine.

-

Incubate at room temperature to allow for glycine uptake.

3. Data Acquisition:

-

The plate is read in a microplate scintillation counter. The proximity of the radiolabeled glycine taken up by the cells to the scintillant in the plate generates a light signal.

-

The signal is proportional to the amount of [¹⁴C]glycine transported into the cells.

4. Data Analysis:

-

The inhibitory effect of this compound is determined by the reduction in the scintillation signal compared to control wells without the inhibitor.

-

IC₅₀ values are calculated from the concentration-response curves.

References

- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine-induced long-term synaptic potentiation is mediated by the glycine transporter GLYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interrelated lives of NMDA receptors and glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Inhibition of lysine methyltransferase G9a/GLP reinstates long-term synaptic plasticity and synaptic tagging/capture by facilitating protein synthesis in the hippocampal CA1 area of APP/PS1 mouse model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 9. Inhibition of the glycine transporter GlyT-1 potentiates the effect of risperidone, but not clozapine, on glutamatergic transmission in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Org-24598

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1b (GlyT1b), with an IC50 of 6.9 nM.[1] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this amino acid. Glycine serves as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors and an agonist at inhibitory glycine receptors.[2] This modulation of glycinergic neurotransmission makes this compound a valuable tool for investigating the role of GlyT1 in various physiological and pathological processes in the central nervous system. In vivo studies have demonstrated its activity and therapeutic potential in conditions such as alcoholism and cognitive deficits associated with ethanol withdrawal.[3][4][5]

These application notes provide detailed experimental protocols for in vivo studies using this compound, primarily focusing on rodent models of alcohol-related disorders and cognitive function.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the GlyT1b transporter, which is predominantly expressed on glial cells. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of both NMDA receptors and glycine receptors. The potentiation of NMDA receptor function is crucial for synaptic plasticity, learning, and memory. Additionally, by modulating glycine levels, this compound can influence neurotransmitter systems, including the mesolimbic dopamine system, which is implicated in reward and addiction.[3][6]

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]